![molecular formula C25H20N2O2 B12631417 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 918631-89-7](/img/structure/B12631417.png)
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,2-diphenylcyclopentanone with an appropriate amine to form the corresponding imine. This imine is then subjected to cyclization under acidic or basic conditions to yield the desired isoindole derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has found applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer activities . In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. Additionally, in the industry, it may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within the cell. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other isoindole derivatives and related heterocyclic compounds, such as 2-aminopyrimidine derivatives . These compounds may share some common properties but differ in their specific biological activities and applications.
Properties
CAS No. |
918631-89-7 |
|---|---|
Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(2,2-diphenylcyclopentylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O2/c28-23-20-14-7-8-15-21(20)24(29)27(23)26-22-16-9-17-25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 |
InChI Key |
PUGYYAIGJXWDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN2C(=O)C3=CC=CC=C3C2=O)C(C1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


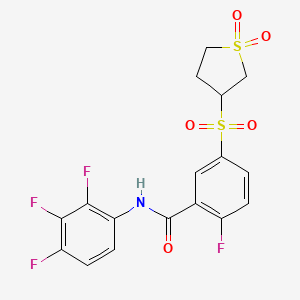
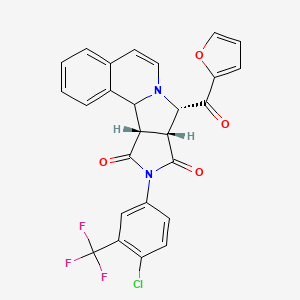
![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
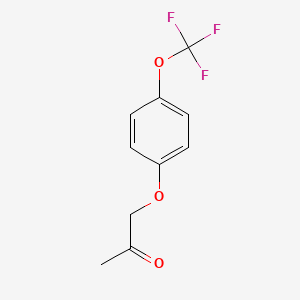

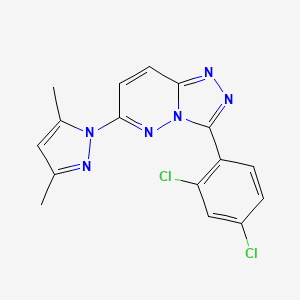
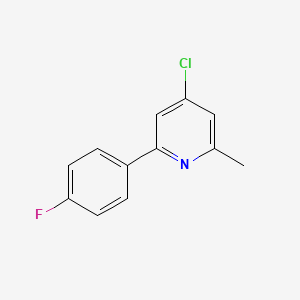
![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)
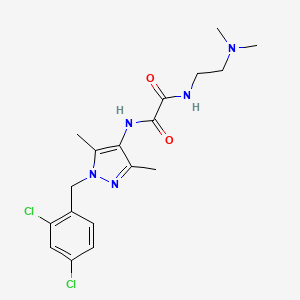

![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![N-[(5-chlorothiophen-2-yl)-(5-oxo-1,2,4-oxadiazolidin-3-yl)methyl]-4-(6-fluoro-7-methylimino-2,4-dioxo-1,6-dihydroquinazolin-3-yl)benzamide](/img/structure/B12631425.png)
